1-Isobutyrylpiperidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

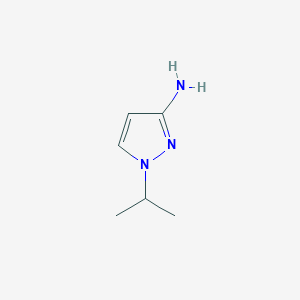

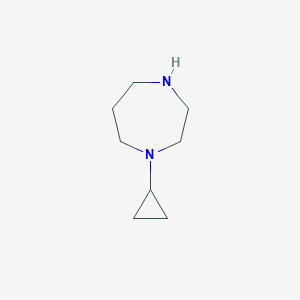

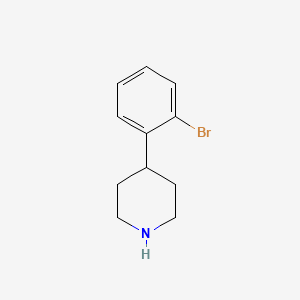

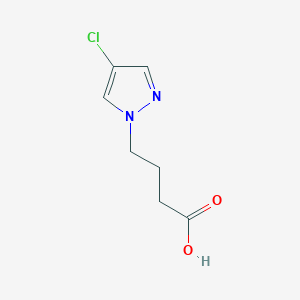

1-Isobutyrylpiperidin-4-one is a chemical compound with the CAS Number: 86996-26-1. It has a molecular weight of 169.22 and its IUPAC name is 1-isobutyryl-4-piperidinone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2/c1-7(2)9(12)10-5-3-8(11)4-6-10/h7H,3-6H2,1-2H3 and the InChI key is UMFKXYVZVAPTMI-UHFFFAOYSA-N . This provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol .Scientific Research Applications

Assay Considerations in Research

- Fluorescein Isothiocyanate-dextran (FITC-d) is used as an indicator of intestinal permeability in poultry research, highlighting the importance of precise experimental protocols in scientific research involving chemical indicators (Liu et al., 2021).

Role in Metabolism and Nutrition

- Isoacids , including isobutyric acid, have been studied for their role in ruminal and intermediary metabolism and their potential influences on animal performance, underscoring the diverse applications of chemical compounds in nutritional science (Andries et al., 1987).

Chemical Chaperones in Biomedical Research

- 4-Phenylbutyric acid (4-PBA) serves as a chemical chaperone to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, illustrating the therapeutic potential of chemical compounds in addressing protein misfolding diseases (Kolb et al., 2015).

Advanced Methodologies in Chemical Synthesis

- 1,3-Thiazolidin-4-ones and Their Derivatives have been synthesized through advanced methodologies, including green chemistry, showcasing the evolution of synthetic techniques and the pharmacological importance of structurally diverse chemical compounds (Santos et al., 2018).

Environmental and Ecological Applications

- Isotachophoresis (ITP) has been applied to biomolecular reactions, demonstrating the versatility of chemical techniques in enhancing chemical reactions involving biomolecular reactants, including nucleic acids and proteins (Eid & Santiago, 2017).

Safety and Hazards

Mechanism of Action

- The primary target of 1-Isobutyrylpiperidin-4-one is not explicitly mentioned in the available literature. However, it belongs to the class of piperidin-4-one derivatives, which have been explored for various biological activities, including analgesic, hypotensive, central nervous system depressant, antiviral, bactericidal, and fungicidal effects .

Target of Action

Biochemical Analysis

Biochemical Properties

1-Isobutyrylpiperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human soluble epoxide hydrolase, forming a complex that can be studied through crystallography . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or modulation of enzyme activity.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of piperidin-4-one have been found to exhibit antimicrobial activity, suggesting that this compound may also impact cellular processes related to microbial resistance . Additionally, it may affect cell signaling pathways involved in inflammation and immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, leading to inhibition or activation of their activity. For instance, it has been identified as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2), which plays a role in autoimmune diseases . This interaction results in the inhibition of IL-17 production, demonstrating its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it has good metabolic stability and oral bioavailability, making it suitable for long-term studies . Its stability and degradation over extended periods need to be further investigated to understand its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing inflammation or microbial resistance. At higher doses, it may cause toxic or adverse effects. For instance, studies on similar compounds have shown dose-dependent reductions in inflammation and cytokine levels

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the metabolic stability of certain compounds, indicating its role in metabolic pathways related to drug metabolism . Understanding these pathways is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is distributed to various cellular compartments, where it exerts its effects. For instance, it may interact with transporters that facilitate its uptake into cells or binding proteins that affect its localization and accumulation . These interactions are essential for understanding its pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound is localized to specific subcellular compartments, which can influence its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For example, its interaction with soluble epoxide hydrolase suggests its localization to regions where this enzyme is active . Understanding its subcellular localization is crucial for elucidating its mechanism of action.

properties

IUPAC Name |

1-(2-methylpropanoyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-7(2)9(12)10-5-3-8(11)4-6-10/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFKXYVZVAPTMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606943 |

Source

|

| Record name | 1-(2-Methylpropanoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86996-26-1 |

Source

|

| Record name | 1-(2-Methylpropanoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)